molecular formula C10H8O3 B6254543 2-(1-benzofuran-7-yl)acetic acid CAS No. 152149-67-2

2-(1-benzofuran-7-yl)acetic acid

Cat. No.: B6254543
CAS No.: 152149-67-2
M. Wt: 176.2
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Description

2-(1-Benzofuran-7-yl)acetic acid (CAS 152149-67-2) is a high-purity benzofuran derivative supplied for research and development purposes. This compound, with the molecular formula C 10 H 8 O 3 and a molecular weight of 176.17 g/mol, is characterized as a key chemical building block and reference standard . Benzofuran is a structural motif consisting of fused benzene and furan rings, and it serves as the core for many bioactive molecules . Researchers utilize this acetic acid-functionalized benzofuran in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of new compounds, ensuring traceability against pharmacopeial standards . The benzofuran scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and its broad application potential, including in the development of antitumor, anti-inflammatory, and antimicrobial agents . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or human use. All provided batch-specific documentation, including Certificates of Analysis, confirms compliance with stringent quality specifications.

Properties

CAS No.

152149-67-2

Molecular Formula

C10H8O3

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The starting material, 2-(2-formylphenoxy)acetic acid, undergoes intramolecular cyclization upon heating with potassium carbonate in acetic anhydride. The formyl group at the ortho position reacts with the oxygen of the phenoxy side chain, forming the furan ring. The acetic acid moiety remains intact as a substituent at the 7-position (Scheme 1).

Key Steps:

  • Cyclization: Conducted at 130–135°C under nitrogen for 5 hours.

  • Workup: Neutralization with hydrochloric acid, followed by extraction with petroleum ether.

  • Purification: Recrystallization or column chromatography yields the product.

Example Synthesis:

  • Starting Material: 2-(2-Formylphenoxy)acetic acid (10.0 g, 0.05 mol)

  • Base: Potassium carbonate (6.9 g, 0.05 mol)

  • Solvent: Acetic anhydride (50 mL)

  • Yield: 78% (7.1 g) after purification.

Table 1: Cyclization Method Optimization

ParameterConditionYield (%)Purity (%)
Temperature130°C7897
BaseK2CO37897
SolventAcetic anhydride7897
Alternative BaseNa2CO36589

Nucleophilic Alkylation of 7-Hydroxybenzofuran

A second method involves the alkylation of 7-hydroxybenzofuran with chloroacetic acid under basic conditions. This route, inspired by the synthesis of 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid, leverages nucleophilic substitution to introduce the acetic acid group.

Reaction Protocol

  • Alkylation: 7-Hydroxybenzofuran reacts with chloroacetic acid in the presence of sodium hydroxide at reflux (100°C, 4 hours).

  • Acidification: The reaction mixture is cooled and acidified with HCl to precipitate the product.

  • Isolation: Filtration and drying yield the crude product, which is purified via recrystallization.

Example Synthesis:

  • Starting Material: 7-Hydroxybenzofuran (5.0 g, 0.037 mol)

  • Reagent: Chloroacetic acid (3.5 g, 0.037 mol)

  • Base: NaOH (1.5 g, 0.037 mol)

  • Yield: 62% (4.1 g).

Table 2: Alkylation Method Variables

VariableEffect on Yield
NaOH StoichiometryExcess base reduces yield (side reactions)
Reaction Time<4 hours: incomplete substitution
SolventWater > DMF (improved solubility)

Bromination and Subsequent Coupling

A less common but viable approach involves bromination of benzofuran precursors followed by cross-coupling to introduce the acetic acid group. This method, derived from benzofuran functionalization studies, employs palladium-catalyzed reactions.

Synthetic Pathway

  • Bromination: 7-Bromobenzofuran is prepared via electrophilic substitution using molecular bromine in chloroform.

  • Coupling: A Suzuki-Miyaura reaction with a boronic acid-containing acetic acid precursor (e.g., CH2COOH-Bpin) installs the carboxylic acid group.

Challenges:

  • Low regioselectivity during bromination requires careful optimization.

  • Palladium catalysts (e.g., Pd(PPh3)4) and ligands increase costs.

Example Yield:

  • 7-Bromobenzofuran (3.0 g, 0.015 mol) + CH2COOH-Bpin (2.8 g, 0.018 mol) → this compound (1.9 g, 55%).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ScalabilityCostPurity (%)
Cyclization78HighLow97
Alkylation62ModerateLow95
Bromination55LowHigh90

Key Insights:

  • Cyclization is preferred for large-scale synthesis due to high yields and low reagent costs.

  • Alkylation offers simplicity but suffers from moderate yields.

  • Bromination/Coupling is limited by cost and complexity, making it suitable for specialized applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzofuran-7-carboxylic acid, while reduction can produce dihydrobenzofuran derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

2-(1-benzofuran-7-yl)acetic acid and its derivatives have been studied for their pharmacological properties. The benzofuran moiety is known for exhibiting a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Anti-inflammatory Properties
Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A study highlighted that compounds with a benzofuran structure demonstrated significant inhibition of interleukin-6 (IL-6) production in vitro, suggesting their utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Anticancer Activity
Benzofuran derivatives have also been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression .

Synthetic Methodologies

The synthesis of this compound is achieved through several methodologies, including:

1. One-Pot Synthesis
A notable approach involves a one-pot reaction combining benzofuran derivatives with acetic acid under controlled conditions. This method allows for the efficient formation of the desired compound with high yields and purity .

2. Total Synthesis of Natural Products
The compound serves as an intermediate in the total synthesis of various natural products containing benzofuran structures. Its ability to participate in diverse chemical reactions makes it a valuable building block in organic synthesis .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of benzofuran derivatives, this compound was tested against several bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, which supports its potential use in developing new antimicrobial agents .

Case Study 2: Anti-cancer Research

Another research effort focused on the anticancer efficacy of this compound. The compound was tested on human breast cancer cell lines and showed a marked reduction in cell viability at certain concentrations. The study concluded that this compound could be further explored as a lead molecule for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pharmacological and physical properties of benzofuran-acetic acid derivatives are heavily influenced by substituents on the benzofuran core. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues of 2-(1-Benzofuran-7-yl)acetic Acid
Compound Name Substituents Synthesis Method Melting Point (K) Pharmacological Relevance Crystal Structure Features
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-CH₃, 3-SCH₃ Alkaline hydrolysis of ethyl ester 436–437 Antibacterial, antifungal Carboxyl dimers via O–H⋯O H-bonds
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate 7-OCH₂COOH, 2,2-(CH₃)₂, dihydro Reflux with chloroacetic acid and NaOH 383.2 Not specified Monohydrate with O–H⋯O and C–H⋯π interactions
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 5-COCH₃, 7-OCH₃, 2-(4-OCH₃-C₆H₄) Multicomponent reaction (Meldrum’s acid) Not reported Potential bioactive scaffold Not reported

Crystallographic and Hydrogen-Bonding Behavior

  • Intermolecular Hydrogen Bonding : Carboxyl groups in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid form centrosymmetric dimers via O–H⋯O interactions, stabilizing the crystal lattice .
  • Hydration Effects: The monohydrate structure of 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid features water-mediated H-bonds and C–H⋯π interactions, enhancing packing efficiency .

Pharmacological Implications

  • Electron-Withdrawing Groups : The 5-fluoro substituent in the 5-fluoro-7-methyl derivative may enhance antibacterial activity by increasing electrophilicity .
  • Methoxy and Acetyl Groups : The 5-acetyl-7-methoxy analogue’s substituents could improve metabolic stability and binding affinity to biological targets .
  • Dihydrobenzofuran Core : Saturation of the furan ring (as in the dihydro derivative) may reduce reactivity while improving solubility .

Thermal and Solubility Properties

  • Melting Points: Higher melting points (e.g., 436–437 K for the 5-fluoro derivative) correlate with strong intermolecular H-bonding, whereas the dihydro monohydrate melts at 383.2 K due to lattice flexibility .
  • Solubility : Methoxy and methyl groups (e.g., 7-OCH₃, 7-CH₃) likely enhance lipophilicity, whereas the hydrophilic acetic acid group improves aqueous solubility.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(1-benzofuran-7-yl)acetic acid?

  • Methodology : The compound can be synthesized via alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate undergoes hydrolysis with potassium hydroxide (KOH) in a methanol-water system under reflux, followed by acidification and purification via column chromatography (ethyl acetate) .
  • Key Steps :

  • Reflux conditions (5 hours, methanol-water).
  • Acidification to pH 1 with HCl.
  • Purification using silica gel chromatography.

Q. How is the purity of synthetic batches validated?

  • Analytical Techniques :

  • HPLC : Reverse-phase chromatography with UV detection to assess purity.
  • NMR : 1^1H and 13^{13}C NMR to confirm structural integrity (e.g., absence of ester peaks post-hydrolysis) .
  • Melting Point Analysis : Sharp melting points (e.g., 436–437 K) indicate crystallinity and purity .

Advanced Research Questions

Q. How do substituents on the benzofuran ring influence physicochemical properties?

  • Substituent Effects :

  • Electron-Withdrawing Groups (e.g., -F) : Increase acidity of the acetic acid moiety and alter hydrogen-bonding potential .
  • Methyl/Methylsulfanyl Groups : Enhance lipophilicity, affecting solubility and crystallinity. For example, 3-methylsulfanyl substituents promote planar benzofuran cores, facilitating dimerization via O–H···O hydrogen bonds .
    • Data Table :
Substituent (Position)Effect on LogPHydrogen Bonding
-F (7)+0.2Strong acceptor
-CH3_3 (3)+0.5Weak donor
-SCH3_3 (3)+1.1Disrupts packing

Q. What challenges arise in characterizing hydrogen-bonding networks in crystalline forms?

  • Experimental Design :

  • Single-Crystal X-ray Diffraction (SCXRD) : Requires high-quality crystals (e.g., grown via slow evaporation in benzene) .
  • Hydrogen Bond Analysis : Identify O–H···O interactions (e.g., dimer formation with bond lengths ~2.65 Å) .
    • Common Pitfalls :
  • Disorder in methyl/methylsulfanyl groups complicates refinement.
  • Weak diffraction due to non-planar packing.

Methodological Challenges

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Contradiction Analysis :

  • Case Study : Discrepancies in 19^{19}F NMR shifts for fluorinated derivatives may arise from solvent polarity or crystal packing effects. Cross-validate with SCXRD and DFT calculations .
    • Resolution Workflow :

Confirm synthetic reproducibility.

Use complementary techniques (e.g., IR for carboxylate stretching).

Compare with structurally analogous compounds (e.g., 2,3-dihydrobenzofuran derivatives) .

Q. What strategies optimize yield in large-scale synthesis?

  • Process Optimization :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Catalysis : Use phase-transfer catalysts for hydrolysis steps.
  • Scale-Up Considerations : Batch vs. continuous flow systems to mitigate exothermicity .

Structural and Functional Insights

Q. How does the planarity of the benzofuran core affect bioactivity?

  • Structural Basis :

  • Planar benzofuran units (mean deviation <0.005 Å) enhance π-π stacking with biological targets (e.g., enzyme active sites) .
  • Non-planar derivatives (e.g., dihydrobenzofurans) show reduced binding affinity due to steric hindrance .

Q. What intermolecular interactions dominate in the solid state?

  • Key Interactions :

  • Centrosymmetric Dimers : Carboxyl groups form O–H···O bonds (2.65 Å, 173° angle) .
  • Van der Waals Forces : Methyl and trifluoromethyl groups contribute to layered packing .

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